molecular formula C17H12F3NO B3115869 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline CAS No. 212189-38-3

4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline

Cat. No.: B3115869
CAS No.: 212189-38-3
M. Wt: 303.28 g/mol
InChI Key: VAXGXPMKITYZFX-UHFFFAOYSA-N
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Description

4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C17H12F3NO and its molecular weight is 303.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Strekowski et al. (1995) explored the reactivity of trifluoromethyl-substituted anilines, including 4-(trifluoromethyl)aniline, in the synthesis of isoxazoles and 1,3,5-triazines. This research demonstrates the potential of trifluoromethyl-substituted anilines in organic synthesis, particularly in the formation of novel heterocyclic compounds (Strekowski et al., 1995).

Applications in Polymer Science

  • The electrochemical copolymerization of 1-naphthylamine with aniline was investigated by Chung et al. (2001), highlighting the application of aniline derivatives in creating copolymers with unique electrochemical and spectroelectrochemical properties (Chung, Wen, & Gopalan, 2001).

Analytical Chemistry and Sensing Applications

  • A fluorescent chemosensor incorporating an aniline derivative was developed by Adhikari et al. (2016) for detecting Sn2+ ions. This research illustrates the utility of aniline derivatives in designing sensitive and selective chemical sensors (Adhikari, Ghosh, Guria, & Sahana, 2016).

Pharmaceutical and Organic Chemistry

  • Inabe et al. (1994) studied the proton transfer in compounds related to 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline. Their work contributes to understanding the molecular behavior of such compounds, which is crucial in pharmaceutical and organic chemistry contexts (Inabe, Luneau, Mitani, Maruyama, & Takeda, 1994).

Heterocyclic Chemistry

  • Strekowski et al. (1997) discussed the chemistry of the anionically activated perfluoroalkyl group in heterocyclic synthesis, highlighting the role of trifluoromethyl-substituted anilines in synthesizing various heterocyclic compounds (Strekowski, Lin, Lee, Wydra, & Kiselyov, 1997).

Material Science

  • Bhandari et al. (2009) reported on the formation of nanotubes/nanoparticles of polyaniline in the presence of aniline derivatives, demonstrating the relevance of these compounds in the development of materials with unique electrical properties (Bhandari, Bansal, Choudhary, & Dhawan, 2009).

Properties

IUPAC Name

4-naphthalen-1-yloxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)14-10-12(8-9-15(14)21)22-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXGXPMKITYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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